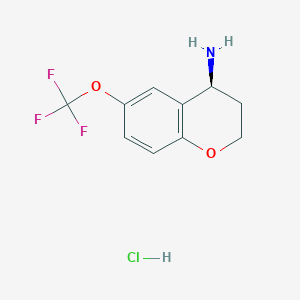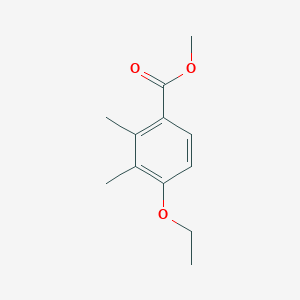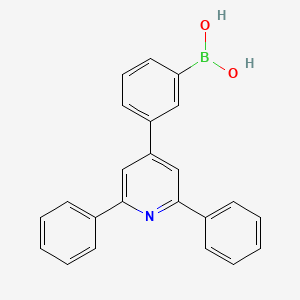
(3-(2,6-Diphenylpyridin-4-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(2,6-Diphenylpyridin-4-yl)phenyl)boronic acid is an organoboron compound with the molecular formula C23H18BNO2. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl group and a pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-(2,6-Diphenylpyridin-4-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative and an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol, and the reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: (3-(2,6-Diphenylpyridin-4-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: It can be reduced to form boron-containing alcohols or hydrocarbons.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as halogenation or amination.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or amines under appropriate conditions.
Major Products: The major products formed from these reactions include boronic esters, alcohols, hydrocarbons, and various substituted derivatives .
Applications De Recherche Scientifique
(3-(2,6-Diphenylpyridin-4-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Employed in the development of fluorescent probes and sensors for biological imaging and diagnostics.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices
Mécanisme D'action
The mechanism of action of (3-(2,6-Diphenylpyridin-4-yl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the design of enzyme inhibitors where the compound binds to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved include interactions with proteins and nucleic acids, influencing biochemical processes .
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: A simpler boronic acid derivative with similar reactivity but less structural complexity.
2,6-Diphenylpyridine: Shares the pyridine core but lacks the boronic acid functionality.
BODIPY Dyes: Boronic acid-containing dyes used in fluorescence applications
Uniqueness: (3-(2,6-Diphenylpyridin-4-yl)phenyl)boronic acid is unique due to its combination of a boronic acid group with a diphenylpyridine structure, providing enhanced reactivity and versatility in various chemical reactions and applications .
Propriétés
Formule moléculaire |
C23H18BNO2 |
|---|---|
Poids moléculaire |
351.2 g/mol |
Nom IUPAC |
[3-(2,6-diphenylpyridin-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C23H18BNO2/c26-24(27)21-13-7-12-19(14-21)20-15-22(17-8-3-1-4-9-17)25-23(16-20)18-10-5-2-6-11-18/h1-16,26-27H |
Clé InChI |
JTTXINQDTKZQPH-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)C2=CC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,3S)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14031010.png)
![(4-Fluoro-4'-methyl-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B14031016.png)

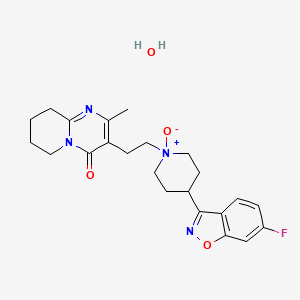

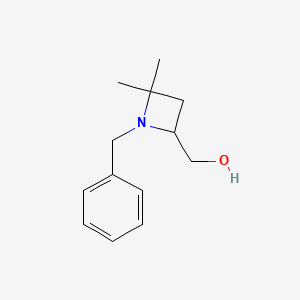
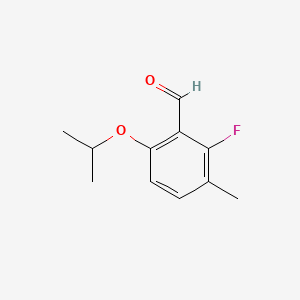
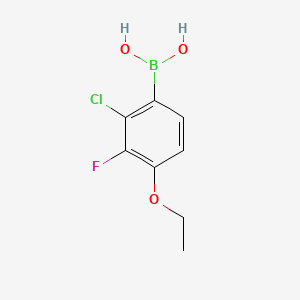
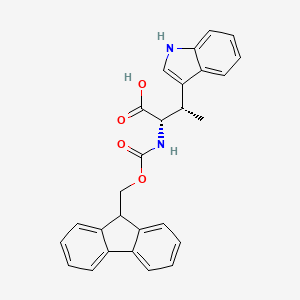

![tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B14031081.png)
